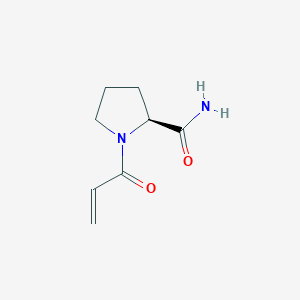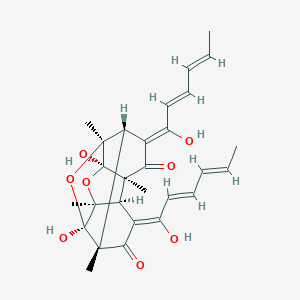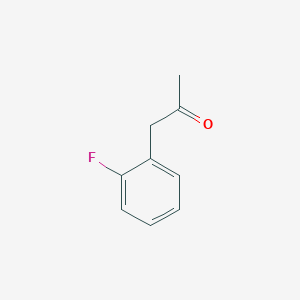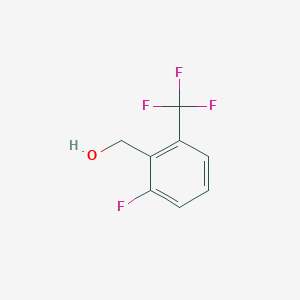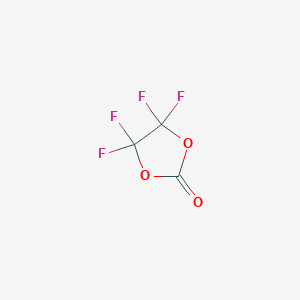
4,4,5,5-Tetrafluoro-1,3-dioxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetrafluoro-1,3-dioxolan-2-one is a fluorinated organic compound with the molecular formula C3F4O3 and a molecular weight of 160.02 g/mol . It is a clear liquid with a sweet odor and is soluble in water . This compound is known for its high chemical stability, low surface tension, and good thermal resistance, making it potentially useful in various applications .
Preparation Methods
The preparation methods for 4,4,5,5-Tetrafluoro-1,3-dioxolan-2-one have not been widely reported in the literature . it is generally synthesized through the reaction of fluorinated precursors under specific conditions. One common method involves the reaction of 2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl anion with ethyl fluoroacetate, followed by acid hydrolysis . The exact reaction conditions and industrial production methods are still under research and development .
Chemical Reactions Analysis
4,4,5,5-Tetrafluoro-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: It reacts with lithium to form lithium 4,4,5,5-tetrafluoro-1,3-dioxolane-2-one.
Addition Reactions: It can react with piperazine to form 1-(4’-nitrophenyl)piperazine.
Common reagents used in these reactions include lithium and piperazine, and the major products formed are lithium 4,4,5,5-tetrafluoro-1,3-dioxolane-2-one and 1-(4’-nitrophenyl)piperazine .
Scientific Research Applications
4,4,5,5-Tetrafluoro-1,3-dioxolan-2-one has several scientific research applications:
Electrolyte Additive: It is used as an electrolyte additive in carbonate systems to improve the performance of lithium-ion batteries.
Solvent: It serves as a solvent in various chemical reactions due to its stability and solubility in water.
Organic Synthesis: It is utilized in the synthesis of pyrimidines and other organic compounds.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetrafluoro-1,3-dioxolan-2-one involves its interaction with lithium ions to form stable complexes. This interaction enhances the performance of lithium-ion batteries by forming a protective layer on the electrode surface, which reduces degradation and improves battery life . The molecular targets and pathways involved in this process are primarily related to the stabilization of the electrolyte and the formation of a solid electrolyte interphase (SEI) layer .
Comparison with Similar Compounds
4,4,5,5-Tetrafluoro-1,3-dioxolan-2-one is unique due to its high fluorine content, which imparts exceptional chemical stability and thermal resistance. Similar compounds include:
Ethylene Carbonate (C3H4O3): A cyclic carbonate used as a solvent and electrolyte additive in lithium-ion batteries.
Propylene Carbonate (C4H6O3): Another cyclic carbonate with similar applications but lower fluorine content.
Dimethyl Carbonate (C3H6O3): A non-fluorinated carbonate used as a solvent and reagent in organic synthesis.
These compounds share similar applications but differ in their chemical properties and performance due to the presence or absence of fluorine atoms .
Properties
IUPAC Name |
4,4,5,5-tetrafluoro-1,3-dioxolan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F4O3/c4-2(5)3(6,7)10-1(8)9-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZHZBFVQSUQDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)OC(C(O1)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10552020 |
Source


|
| Record name | 4,4,5,5-Tetrafluoro-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10552020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183301-46-4 |
Source


|
| Record name | 4,4,5,5-Tetrafluoro-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10552020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
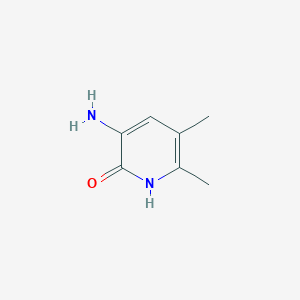
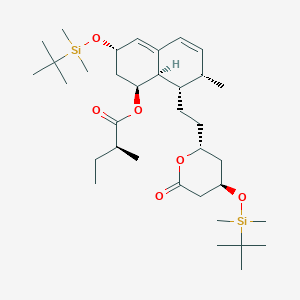

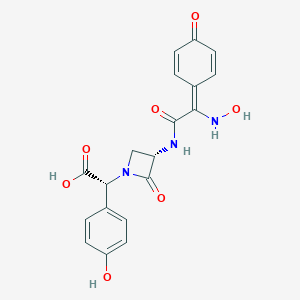
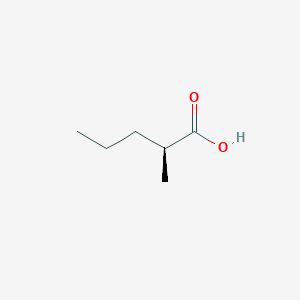
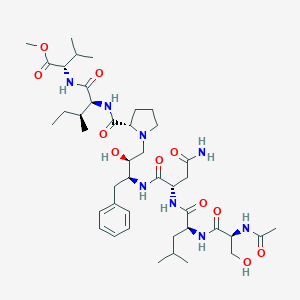
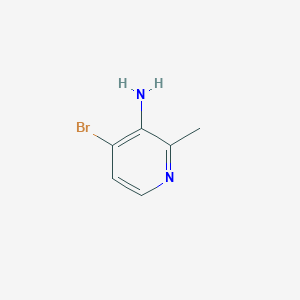
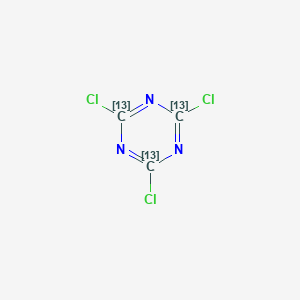
![Hyperin 6/'/'-[glucosyl-(1->3)-rhamnoside]](/img/structure/B141331.png)

